N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a bromine atom, and a methyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base such as triethylamine. This step yields N-(tert-butoxycarbonyl)glycine.
Formation of Amide Bond: The protected glycine is then coupled with 4-bromo-2-methylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide can undergo various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the amide bond formation is a key step.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.
Coupling Reactions: Reagents like DCC, EDC, and DMAP are used for amide bond formation.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the bromine atom.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Peptide or amide-linked products.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a building block in the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The BOC group provides stability during synthesis and can be removed to reveal the active amine, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(tert-butoxycarbonyl)-N1-(4-chloro-2-methylphenyl)glycinamide: Similar structure with a chlorine atom instead of bromine.
N-(tert-butoxycarbonyl)-N1-(4-fluoro-2-methylphenyl)glycinamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide is unique due to the presence of both the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct properties compared to its analogs, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMACYOTLJFCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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